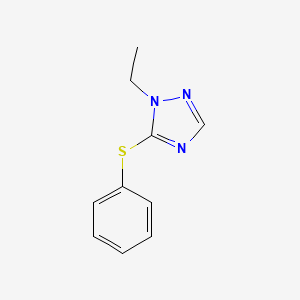![molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4](/img/structure/B12875696.png)
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol is a heterocyclic compound that features an oxazole ring substituted with a methyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which simplifies the reaction and improves safety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest scalable and efficient production processes. The use of continuous flow reactors can enhance the safety and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Substituted oxazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A simpler structure with similar reactivity.
Oxazoline: A related compound with a different ring structure.
Isoxazole: Another heterocyclic compound with similar properties.
Uniqueness
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to simpler oxazole derivatives .
Eigenschaften
CAS-Nummer |
89743-88-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3 |
InChI-Schlüssel |
RABHTXAFEPVENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2(CCCCC2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



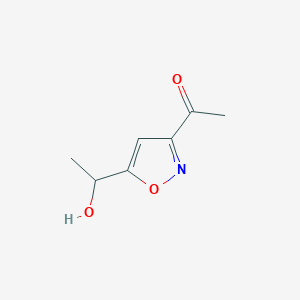
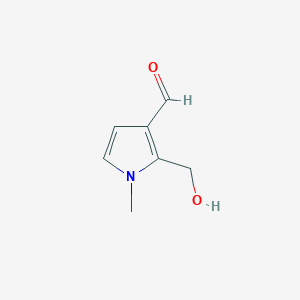




![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
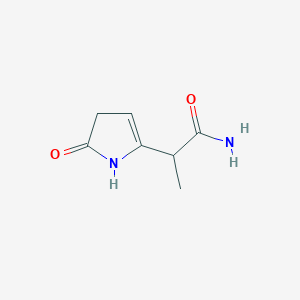

![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
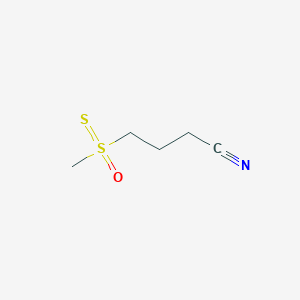
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
